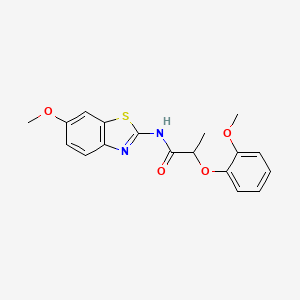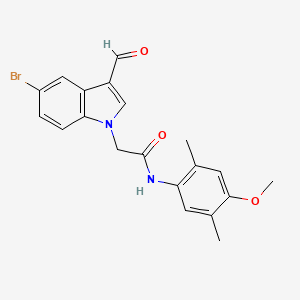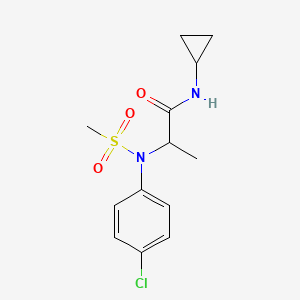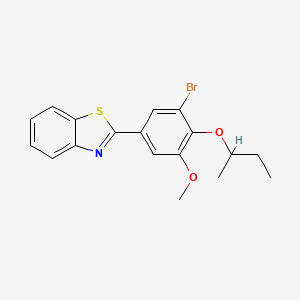![molecular formula C13H16Cl2N2O3S B4200587 1-[(3,4-dichlorophenyl)sulfonyl]-N-ethylprolinamide](/img/structure/B4200587.png)
1-[(3,4-dichlorophenyl)sulfonyl]-N-ethylprolinamide
Descripción general
Descripción
1-[(3,4-dichlorophenyl)sulfonyl]-N-ethylprolinamide, commonly known as DPA, is a chemical compound that has been widely studied for its potential applications in scientific research. DPA belongs to the class of proline derivatives and is known to exhibit a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
DPA has been studied for its potential applications in a range of scientific research areas, including neuroscience, cancer biology, and drug discovery. In neuroscience, DPA has been shown to inhibit the activity of the enzyme prolyl oligopeptidase (POP), which is involved in the degradation of neuropeptides. This inhibition can lead to an increase in the levels of neuropeptides, which can have a range of effects on neuronal function and behavior.
In cancer biology, DPA has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This effect is thought to be mediated by the inhibition of POP, which is overexpressed in many types of cancer cells.
In drug discovery, DPA has been used as a scaffold for the development of novel compounds with potential therapeutic applications. By modifying the structure of DPA, researchers can create compounds with improved potency and selectivity for specific targets.
Mecanismo De Acción
The mechanism of action of DPA is thought to be mediated by the inhibition of POP. POP is an enzyme that cleaves neuropeptides and other bioactive peptides, leading to their degradation. By inhibiting POP, DPA can increase the levels of these peptides, which can have a range of effects on cellular function and behavior.
Biochemical and Physiological Effects:
DPA has been shown to exhibit a range of biochemical and physiological effects, including inhibition of POP, induction of apoptosis, and modulation of neuronal function and behavior. In addition, DPA has been shown to have anti-inflammatory and analgesic effects, which may be mediated by its effects on neuropeptide levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DPA in lab experiments is its well-characterized mechanism of action and biochemical effects. This makes it a useful tool for studying the role of neuropeptides and other bioactive peptides in cellular function and behavior. However, one limitation of using DPA is its relatively low potency and selectivity for POP compared to other POP inhibitors. This can make it difficult to achieve specific effects on neuropeptide levels without affecting other cellular processes.
Direcciones Futuras
There are several potential future directions for research on DPA. One area of interest is the development of more potent and selective POP inhibitors based on the structure of DPA. These compounds could have potential therapeutic applications in the treatment of neurological disorders and cancer. Another area of interest is the study of the effects of DPA on the gut-brain axis, which is thought to play a role in the regulation of food intake and metabolism. Overall, the study of DPA and its effects on cellular function and behavior holds great promise for advancing our understanding of the role of neuropeptides and other bioactive peptides in health and disease.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonyl-N-ethylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3S/c1-2-16-13(18)12-4-3-7-17(12)21(19,20)9-5-6-10(14)11(15)8-9/h5-6,8,12H,2-4,7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIMQXPGQGCBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}-N-cyclohexylpropanamide](/img/structure/B4200509.png)


![4-[(2-bromobenzyl)oxy]benzonitrile](/img/structure/B4200526.png)
![N-(4-bromo-2-chlorophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide](/img/structure/B4200534.png)
![ethyl 1-[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4200544.png)
![ethyl 1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4200552.png)
![N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)benzamide](/img/structure/B4200554.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4200558.png)

![1-{4-[(difluoromethyl)thio]phenyl}-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4200583.png)
![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzonitrile](/img/structure/B4200590.png)

![ethyl 3-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B4200602.png)